

The Morphology of Olivine in Volcanic Rocks: A Window into Magmatic Processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivine*

Cat. No.: *B12688019*

[Get Quote](#)

An In-depth Technical Guide for Researchers and Scientists

Olivine, a primary constituent of mafic and ultramafic volcanic rocks, serves as a critical recorder of the physico-chemical conditions and dynamic processes within magmatic systems. Its crystal morphology, ranging from well-formed polyhedral shapes to complex skeletal and dendritic forms, provides invaluable insights into magma storage, ascent, and eruption dynamics. This technical guide synthesizes the current understanding of **olivine** morphology, its controlling factors, and its profound implications for volcanology.

Olivine Morphological Types in Volcanic Rocks

The shape of **olivine** crystals in volcanic rocks is diverse, reflecting a spectrum of growth conditions. Several classification schemes exist, with the most common morphologies including:

- Polyhedral: These are equant, well-formed crystals with distinct crystallographic faces.[\[1\]](#)[\[2\]](#) They are typically associated with slow growth under near-equilibrium conditions at low degrees of undercooling.[\[1\]](#)[\[3\]](#)
- Tabular: These crystals are flattened or elongated along specific crystallographic axes, often representing a transition towards more rapid growth forms.[\[2\]](#)[\[4\]](#)
- Hopper: Characterized by internal cavities or "hoppers" that are crystallographically controlled, these forms result from faster growth along crystal edges than on the faces.[\[1\]](#)[\[2\]](#)

[5][6]

- **Skeletal:** These are incomplete, open-framework crystals where the growth of edges and corners has significantly outpaced the growth of the faces.[1][2][7][8][9]
- **Dendritic:** These are tree-like, branching crystals that form under conditions of high cooling rates and significant undercooling.[1][10][11][12][13][14][15] Specific dendritic forms include "swallow-tail" and "feather" **olivine**.[2][4]
- **Granular and Chain:** These morphologies describe aggregates of smaller **olivine** crystals.[2]
- **Rounded/Ellipsoidal:** In some cases, particularly in kimberlites, **olivine** grains exhibit smooth, rounded to ellipsoidal shapes, which are inferred to result from mechanical abrasion and resorption during rapid, turbulent magma ascent.[16][17][18]

Factors Controlling Olivine Morphology

The morphology of **olivine** is primarily controlled by the interplay of two key factors: the degree of undercooling (ΔT), which is the difference between the liquidus temperature of **olivine** and the actual temperature of the magma, and the cooling rate.[2][4][11][19][20]

- **Degree of Undercooling (ΔT):** This is the dominant factor influencing **olivine** morphology.[1]
 - Low ΔT (~10–40°C): Promotes the formation of polyhedral, well-faceted crystals.[1]
 - Moderate ΔT (~40–60°C): Leads to the development of hopper and skeletal morphologies. [1]
 - High ΔT (>60°C): Results in the growth of dendritic crystals.[1][12]
- **Cooling Rate:** The rate at which magma cools also significantly affects crystal shape. Rapid cooling rates favor the development of skeletal and dendritic forms as they enhance the degree of undercooling.[11][19][21]
- **Melt Composition:** The composition of the magma, including its normative **olivine** content and the presence of volatiles like water, can also influence **olivine** morphology.[2][22]

Quantitative Data on Olivine Growth

Experimental studies have provided quantitative data on the relationship between **olivine** growth rates, morphology, and the conditions of crystallization.

Parameter	Condition	Resulting Morphology	Growth Rate	Reference
Undercooling (ΔT)	10-40°C	Polyhedral	Slower	[1]
40-60°C	Hopper, Skeletal	Moderate	[1]	
>60°C	Dendritic	Faster	[1]	
Growth Rate vs. Undercooling	$-\Delta T = 15-35^\circ\text{C}$	Polyhedral	$10^{-10}-10^{-9} \text{ m/s}$	[1]
	$-\Delta T = 56-150^\circ\text{C}$	Skeletal	$\sim 10^{-8}-10^{-7} \text{ m/s}$	[1]
Moderate Undercooling (25-60°C)	Skeletal/Hopper to Polyhedral	Up to 10^{-7} m/s	[1]	
Rim Growth Rate (Rhyolite)	885°C and 50 MPa	Orthopyroxene Rims	$0.055 \pm 0.01 \mu\text{m}^2/\text{h}$	[23]
800°C and 150 MPa	Amphibole Rims	$0.64 \pm 0.13 \mu\text{m}^2/\text{h}$	[23]	
Rim Growth Rate (Andesite)	Natural eruption	Pyroxene Rims	$3.0 \pm 0.2 \mu\text{m}^2/\text{h}$	[23]

Implications for Volcanic Processes

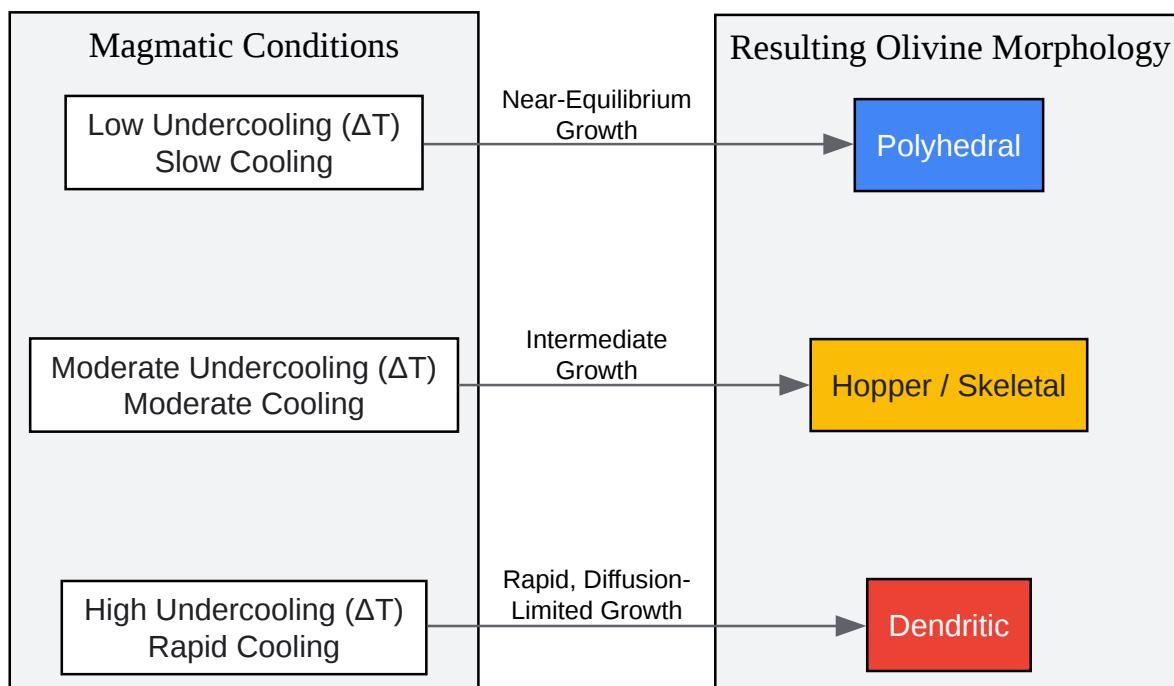
The morphology of **olivine** crystals provides a powerful tool for interpreting the pre-eruptive history of magmas.

- Magma Ascent and Eruption Dynamics: The presence of skeletal and dendritic **olivine** suggests rapid magma ascent and cooling, often associated with more explosive eruptions.

[1][12][19][24][25] Conversely, a predominance of polyhedral **olivine** points to slower ascent or prolonged storage in a magma reservoir, allowing for near-equilibrium crystallization.[1][3]

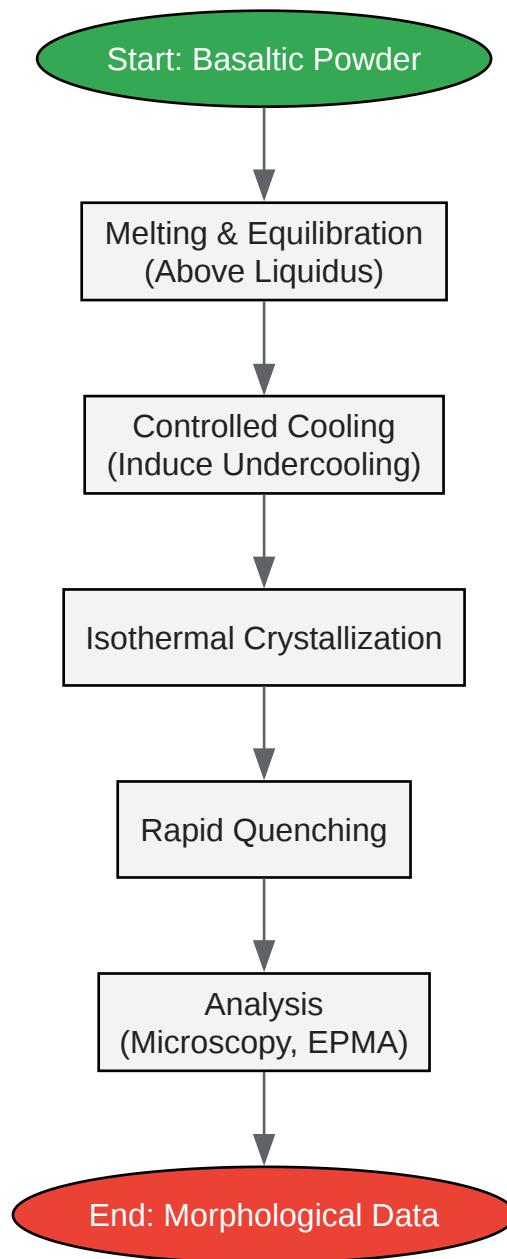
- Magma Storage and Differentiation: The study of **olivine** morphology, in conjunction with crystal size distribution (CSD), can provide quantitative constraints on the timescales of magma storage and differentiation in crustal reservoirs.[1]
- Mechanical Processes during Ascent: In kimberlitic magmas, the rounded and abraded surfaces of **olivine** xenocrysts are indicative of the highly turbulent and rapid ascent from the mantle, providing clues about the mechanics of this unique type of volcanism.[16][17][18]

Experimental Protocols for Investigating Olivine Morphology


Understanding the relationship between **olivine** morphology and magmatic conditions has been largely informed by controlled laboratory experiments. A typical experimental protocol involves the following steps:

- Sample Preparation: A natural or synthetic basaltic composition is powdered and placed in a crucible (e.g., platinum).
- Melting and Equilibration: The sample is heated in a high-temperature furnace to a temperature above the liquidus of **olivine** to ensure complete melting and homogenization. It is held at this temperature for a set duration (e.g., 24 hours) to achieve equilibrium.[1]
- Controlled Cooling: The molten sample is then cooled to a target temperature below the **olivine** liquidus to induce a specific degree of undercooling.[1] This can be achieved through a rapid quench to the target temperature or through a controlled cooling rate.
- Isothermal Crystallization: The sample is held at the target undercooling temperature for a specific duration to allow for **olivine** nucleation and growth.[1]
- Quenching: After the desired crystallization time, the experiment is rapidly quenched to room temperature to preserve the crystal morphologies and the composition of the surrounding glass.

- Analysis: The experimental run products are then sectioned and polished for analysis using techniques such as optical microscopy, scanning electron microscopy (SEM), and electron probe microanalysis (EPMA) to characterize the **olivine** morphologies and compositions.


Visualizing the Relationships: Diagrams

The logical progression of **olivine** morphology as a function of magmatic conditions can be effectively visualized.

[Click to download full resolution via product page](#)

Olivine morphology as a function of magmatic conditions.

[Click to download full resolution via product page](#)

A generalized experimental workflow for studying **olivine** morphology.

In conclusion, the morphological diversity of **olivine** in volcanic rocks provides a rich, albeit complex, record of magmatic processes. By integrating observations of natural samples with experimental calibrations, researchers can decode this record to gain a deeper understanding of the dynamics of volcanic systems, from the depths of magma reservoirs to the Earth's surface.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Forming Olivine Phenocrysts in Basalt: A 3D Characterization of Growth Rates in Laboratory Experiments [frontiersin.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Olivine – Geology is the Way [geologyistheway.com]
- 8. ALEX STREKEISEN-Skeletal Texture- [alexstrekeisen.it]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. orbi.uliege.be [orbi.uliege.be]
- 13. academic.oup.com [academic.oup.com]
- 14. Dendritic Crystallization: A Single Process for all the Textures of Olivine in Basalts? | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. se.copernicus.org [se.copernicus.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]

- 21. [PDF] Textural evolution of polyhedral olivine experiencing rapid cooling rates | Semantic Scholar [semanticscholar.org]
- 22. Goldschmidt 2023 Conference [conf.goldschmidt.info]
- 23. Reaction rim growth on olivine in silicic melts: Implications for magma mixing | U.S. Geological Survey [usgs.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Clinopyroxene Dissolution Records Rapid Magma Ascent [frontiersin.org]
- To cite this document: BenchChem. [The Morphology of Olivine in Volcanic Rocks: A Window into Magmatic Processes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12688019#olivine-morphology-in-volcanic-rocks-and-its-implications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com